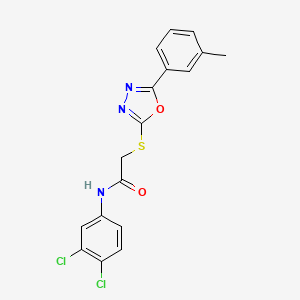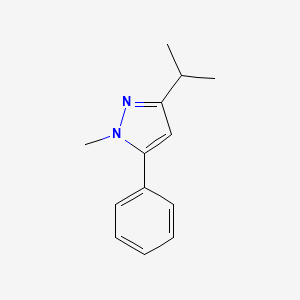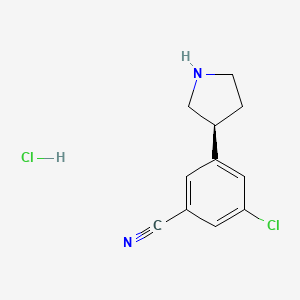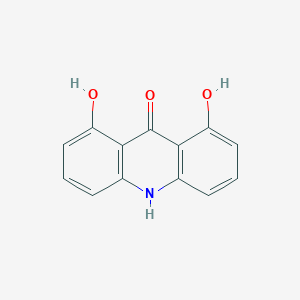
4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 4,6-dichloropyrimidine with 1-methoxyethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium bicarbonate. The mixture is heated to reflux, and the product is isolated through distillation and purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include substituted pyrimidines, pyrimidine oxides, and various coupled products depending on the specific reagents and conditions used.
科学的研究の応用
4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against various pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, for various industrial applications.
作用機序
The mechanism of action of 4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of DNA topoisomerase, leading to the disruption of DNA replication in cancer cells . The compound’s structure allows it to bind to active sites of target proteins, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4-Chloro-2,6-bis(1-methoxyethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methoxyethyl groups enhances its solubility and reactivity compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H15ClN2O2 |
|---|---|
分子量 |
230.69 g/mol |
IUPAC名 |
4-chloro-2,6-bis(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C10H15ClN2O2/c1-6(14-3)8-5-9(11)13-10(12-8)7(2)15-4/h5-7H,1-4H3 |
InChIキー |
GYWBORBQMUDFPE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=NC(=N1)C(C)OC)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B11784858.png)
![6-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11784860.png)


![2,7-Difluorobenzo[d]oxazole](/img/structure/B11784874.png)

![2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11784886.png)



